N-(5-chloro-2-methoxyphenyl)-N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]methanesulfonamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]methanesulfonamide is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes a methanesulfonamide group, a phenylpiperazine moiety, and a chloromethoxyphenyl group. Its molecular formula is C22H28ClN3O4S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]methanesulfonamide typically involves multiple steps. One common route includes the following steps:
Formation of the phenylpiperazine intermediate: This involves the reaction of piperazine with a phenyl halide under basic conditions.
Introduction of the methanesulfonamide group: This step involves the reaction of the phenylpiperazine intermediate with methanesulfonyl chloride in the presence of a base.
Attachment of the chloromethoxyphenyl group: This final step involves the reaction of the intermediate with 5-chloro-2-methoxyphenyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems and continuous flow reactors to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]methanesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]methanesulfonamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-chloro-2-methoxyphenyl)-3-(5-methyl-2-(4-tolylazo)phenyl)urea
- 1-(5-chloro-2-methoxyphenyl)-3-(2,4-dimethoxyphenyl)urea
Uniqueness
N-(5-chloro-2-methoxyphenyl)-N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research fields.
Properties
Molecular Formula |
C21H26ClN3O4S |
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Molecular Weight |
452.0 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]methanesulfonamide |
InChI |
InChI=1S/C21H26ClN3O4S/c1-16(25(30(3,27)28)19-15-17(22)9-10-20(19)29-2)21(26)24-13-11-23(12-14-24)18-7-5-4-6-8-18/h4-10,15-16H,11-14H2,1-3H3 |
InChI Key |
NSVRYBHPDNWOPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=CC=C2)N(C3=C(C=CC(=C3)Cl)OC)S(=O)(=O)C |
Origin of Product |
United States |
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